molecular formula C23H23ClN4O B3845451 N'-1-azabicyclo[2.2.2]oct-3-ylidene-2-phenyl-4-quinolinecarbohydrazide hydrochloride

N'-1-azabicyclo[2.2.2]oct-3-ylidene-2-phenyl-4-quinolinecarbohydrazide hydrochloride

Cat. No.: B3845451
M. Wt: 406.9 g/mol
InChI Key: VLSAEGUYWHTZFY-SIZUISDESA-N
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Description

The compound appears to contain an azabicyclo[2.2.2]octane moiety, which is a type of bicyclic structure containing a nitrogen atom . This structure is found in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For azabicyclo structures, the 3D conformer and 2D structure can be determined .


Chemical Reactions Analysis

The chemical reactions involving azabicyclo structures can vary widely depending on the specific compound and conditions. Some compounds with this structure have been found to exhibit activity as alpha7 nicotinic acetylcholine receptor agonists .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the compound 1-azabicyclo[2.2.2]oct-3-ylidenecyanoacetic Acid has a molecular weight of 192.21 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 .

Mechanism of Action

Some azabicyclo compounds have been found to act as agonists at the alpha7 nicotinic acetylcholine receptor . This means they can bind to this receptor and activate it, which can have various effects depending on the specific compound and the biological context .

Future Directions

Research into azabicyclo compounds and their potential uses is ongoing. For example, some compounds with this structure are being investigated for their potential use in treating cognitive deficits in schizophrenia .

Properties

IUPAC Name

N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-2-phenylquinoline-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O.ClH/c28-23(26-25-22-15-27-12-10-17(22)11-13-27)19-14-21(16-6-2-1-3-7-16)24-20-9-5-4-8-18(19)20;/h1-9,14,17H,10-13,15H2,(H,26,28);1H/b25-22-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSAEGUYWHTZFY-SIZUISDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(=NNC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1/C(=N\NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5)/C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-1-azabicyclo[2.2.2]oct-3-ylidene-2-phenyl-4-quinolinecarbohydrazide hydrochloride
Reactant of Route 2
Reactant of Route 2
N'-1-azabicyclo[2.2.2]oct-3-ylidene-2-phenyl-4-quinolinecarbohydrazide hydrochloride
Reactant of Route 3
N'-1-azabicyclo[2.2.2]oct-3-ylidene-2-phenyl-4-quinolinecarbohydrazide hydrochloride
Reactant of Route 4
N'-1-azabicyclo[2.2.2]oct-3-ylidene-2-phenyl-4-quinolinecarbohydrazide hydrochloride
Reactant of Route 5
N'-1-azabicyclo[2.2.2]oct-3-ylidene-2-phenyl-4-quinolinecarbohydrazide hydrochloride
Reactant of Route 6
Reactant of Route 6
N'-1-azabicyclo[2.2.2]oct-3-ylidene-2-phenyl-4-quinolinecarbohydrazide hydrochloride

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